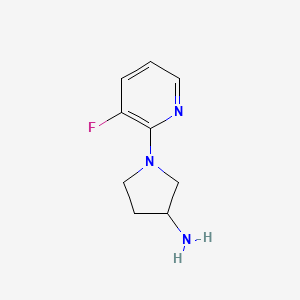
2-(2-Bromo-4-fluorophenyl)ethanol
Descripción general
Descripción
“2-(2-Bromo-4-fluorophenyl)ethanol” is a chemical compound that is used in the synthesis of various pharmaceuticals . It is an intermediate in the synthetic preparation of competitive inhibitors of aromatase .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of secondary alcohols, ammonium bromide, and Oxone . The process involves the transformation of synthetic chemicals with high chemo-, regio-, and enantioselectivities .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various stages. For instance, it can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) or carbon dioxide by using suitable oxidizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, density, melting point, boiling point, and more . For instance, it has a predicted boiling point of 271.0±25.0 °C and a predicted density of 1.562±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis : This compound has been used as a chiral intermediate in the enantioselective synthesis of pharmaceuticals. Patel et al. (2004) reported the preparation of (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol through enantioselective microbial reduction, highlighting its potential in producing enantiomerically pure compounds (Patel et al., 2004).
Electrochemical Conversion : Ikeda (1990) demonstrated a convenient electrochemical method for converting 4-haloacetophenone into the corresponding 1-(4-halophenyl)ethanols, including 2-(2-Bromo-4-fluorophenyl)ethanol (Ikeda, 1990).
Chemical Intermediates in Synthesis : This compound serves as an intermediate in the synthesis of pharmaceuticals, such as CCR5 antagonists for HIV infection prevention and γ-secretase modulators for Alzheimer's disease treatment. A study outlined the bioreduction of 1-(4-fluorophenyl)ethanone to (S)-(–)-1-(4-fluorophenyl)ethanol, emphasizing its role in medicinal chemistry (ChemChemTech, 2022).
Crystallography and Material Science : The compound has been utilized in crystallography studies. Percino et al. (2008) investigated the X-ray crystal structures of related fluorophenyl ethanol compounds, contributing to the understanding of molecular structures in material science (Percino et al., 2008).
Radiopharmaceutical Intermediates : this compound and its derivatives have been explored as intermediates in radiopharmaceuticals. Banks and Hwang (1994) researched the production of fluoroarylketones, including compounds related to this compound, for use in radiopharmaceuticals (Banks & Hwang, 1994).
Analytical Chemistry and Spectroscopy : Studies in analytical chemistry and spectroscopy have used this compound to understand molecular behavior. For instance, Panja et al. (2005) analyzed the conformations and laser-induced fluorescence spectroscopy of jet-cooled 2-(p-fluorophenyl)ethanol, providing insights into the physical chemistry of related molecules (Panja et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
A structurally similar compound, 2-bromo-1-(4-fluorophenyl)ethanone, is suggested to be used in life science research . Another related compound, 2-Bromo-1-(4-fluorophenyl)ethanone, is mentioned in the context of antidepressant molecule synthesis . This suggests that 2-(2-bromo-4-fluorophenyl)ethan-1-ol might interact with targets involved in neurological processes.
Mode of Action
The specific interactions and resulting changes would depend on the exact nature and structure of the compound and its target .
Biochemical Pathways
Given the potential neurological targets, it’s plausible that this compound could influence pathways related to neurotransmitter synthesis, release, or reuptake, potentially impacting mood and behavior .
Result of Action
Based on the potential neurological targets, it’s possible that this compound could influence neuronal signaling, potentially impacting mood and behavior .
Propiedades
IUPAC Name |
2-(2-bromo-4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHIUBUCWYRMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

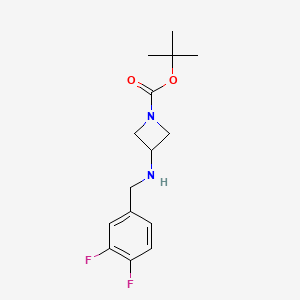

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)
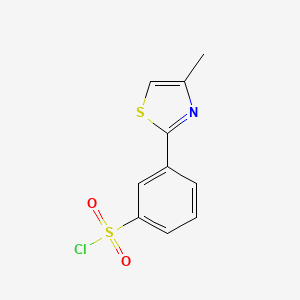
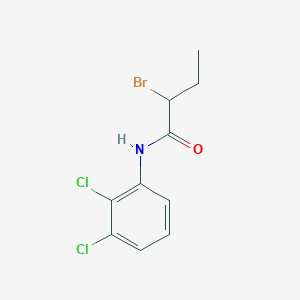
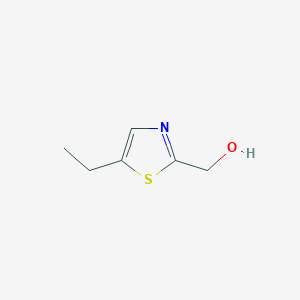

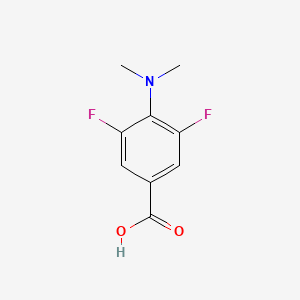



![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)
![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)
